molecular formula C8H7ClN2O2 B4942189 N-(4-chlorophenyl)ethanediamide

N-(4-chlorophenyl)ethanediamide

Cat. No.: B4942189
M. Wt: 198.60 g/mol
InChI Key: XWSZTCFIXPIDNL-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)ethanediamide (IUPAC name: N-(4-chlorophenyl)-N'-phenethyl-oxamide) is an ethanediamide derivative characterized by a central oxalamide (ethanediamide) backbone substituted with a 4-chlorophenyl group and a phenethyl group. This compound is part of a broader class of amides with diverse applications in medicinal chemistry, agrochemicals, and materials science. Its structure enables interactions with biological targets, such as enzymes or receptors, via hydrogen bonding and hydrophobic effects . Synonyms include N'-(4-chlorophenyl)-N-phenethyloxamide and BAS 00341751 , and it is often used as a reference standard in research .

Properties

IUPAC Name

N'-(4-chlorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2/c9-5-1-3-6(4-2-5)11-8(13)7(10)12/h1-4H,(H2,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSZTCFIXPIDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)ethanediamide typically involves the reaction of 4-chloroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chlorophenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Ethanediamide derivatives differ primarily in their substituent groups, which significantly influence their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Molecular Comparisons
Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Application Source
N-(4-Chlorophenyl)ethanediamide 4-Chlorophenyl, phenethyl ~300 (estimated) Research standard, potential antiviral
N-(4-Chloro-3-fluorophenyl)-N'-(pentamethylpiperidinyl)ethanediamide (0LM) 4-Chloro-3-fluorophenyl, pentamethylpiperidinyl ~450 HIV gp120 inhibitor
N-(4-Chlorophenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide 4-Chlorophenyl, tetramethylpiperidinyl ~380 CNS-targeting candidate (screening)
N~1~-(4-Chloro-2-methylphenyl)-N~2~-(2-methoxyethyl)ethanediamide 4-Chloro-2-methylphenyl, methoxyethyl 270.71 Not reported (polar substituent)
N-(4-Chlorophenyl)-N'-{(S)-[5-(hydroxymethyl)-thiazolyl]piperidinyl}ethanediamide Thiazolyl, hydroxymethyl, piperidinyl ~420 Antiviral/antibacterial (hypothetical)
Key Observations:
  • Derivatives with polar groups (e.g., methoxyethyl in ) exhibit increased solubility.
  • Bioactivity : Fluorine substitution (e.g., 4-chloro-3-fluorophenyl in ) introduces electronegativity, enhancing binding to targets like HIV gp120. Piperidinyl and thiazolyl groups () may facilitate interactions with central nervous system (CNS) receptors.
  • Stereochemistry : Valifenalate (a fungicide with a 4-chlorophenyl group, ) exists as diastereomers, highlighting the role of stereochemistry in agrochemical activity.

Pharmacological and Toxicological Profiles

  • Antiviral Activity: Derivatives such as 0LM () show nanomolar affinity for HIV gp120, making them promising for antiviral drug development.
  • Toxicity Concerns: Chlorinated aromatic compounds (e.g., polychlorinated biphenyls in ) are linked to carcinogenicity, suggesting a need for toxicity screening in ethanediamide analogs. However, structural modifications (e.g., methoxyethyl in ) may mitigate risks.

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